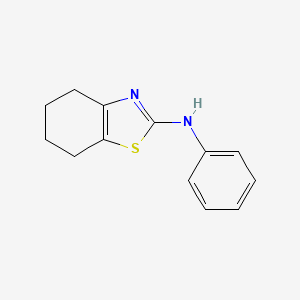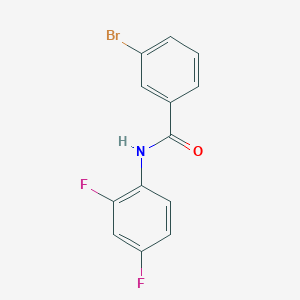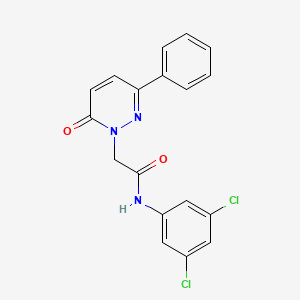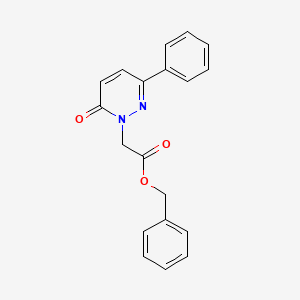![molecular formula C19H17NO4 B5675853 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5675853.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide, also known as CAC-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromenones, which are known for their diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide involves the inhibition of various signaling pathways involved in cancer and inflammation. The compound inhibits the Akt/mTOR signaling pathway, which is essential for cell survival and proliferation. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide also inhibits the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. The compound exhibits antioxidant activity by reducing the production of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes such as SOD and catalase. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide also reduces the levels of lipid peroxidation, which is a marker of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide is its diverse biological activities, which make it a promising candidate for drug development. The compound has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, which are essential for the treatment of various diseases. Another advantage is the relatively simple synthesis method, which makes it easy to produce in large quantities.
One of the limitations of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide is the lack of in vivo studies. Most of the studies conducted so far have been in vitro, and there is a need for animal studies to assess the safety and efficacy of the compound. Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide, which are essential for drug development.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide. One of the areas of focus is the development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide as a potential anti-cancer drug. Further studies are needed to assess the efficacy and safety of the compound in animal models and clinical trials. Another area of research is the development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide as a potential anti-inflammatory drug. Studies are needed to assess the efficacy and safety of the compound in animal models of inflammation.
Other future directions include the development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide as a potential antioxidant drug and the investigation of its potential for the treatment of other diseases such as viral infections and neurodegenerative diseases. The development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide derivatives with improved pharmacokinetic and pharmacodynamic properties is also an area of interest.
Conclusion:
In conclusion, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide is a novel chemical compound with diverse biological activities. The compound has been extensively studied for its potential therapeutic applications, particularly in the areas of cancer and inflammation. The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide involves the inhibition of various signaling pathways involved in cancer and inflammation. Although there are limitations to the current research on 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide, the compound has promising potential for drug development. Further studies are needed to assess the safety and efficacy of the compound in animal models and clinical trials.
Synthesemethoden
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide involves the condensation reaction between 7-hydroxy-4-methylcoumarin and N-(2-methylphenyl)acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain a pure compound. The yield of the synthesis process is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
Another area of research is the anti-inflammatory activity of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response.
Eigenschaften
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-5-3-4-6-16(12)20-18(21)11-23-14-7-8-15-13(2)9-19(22)24-17(15)10-14/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDQSMAVQSJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-dimethyl-N-1-oxaspiro[4.4]non-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5675783.png)

![1-methyl-4-[5-(4-methyl-1,3-thiazol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B5675810.png)
![2-methyl-N-[(5-methylpyrazin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5675813.png)
![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5675820.png)
![9-(6-chloroquinolin-2-yl)-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675826.png)
![6-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-cyclopropyl-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5675828.png)
![1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5675830.png)

![4-{4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1-piperidinyl}-6-methylthieno[2,3-d]pyrimidine dihydrochloride](/img/structure/B5675845.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5675860.png)
![(3R*,4S*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5675867.png)